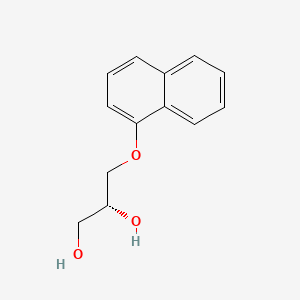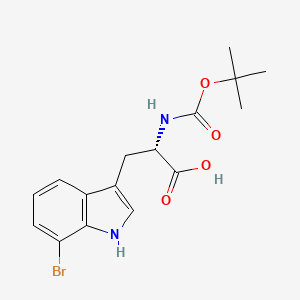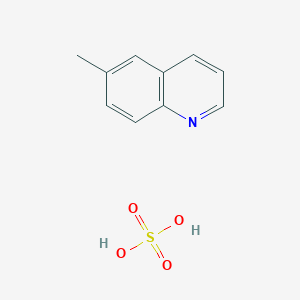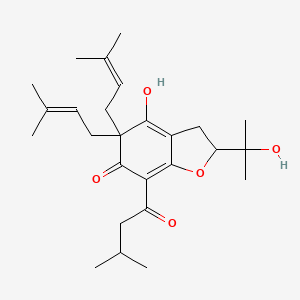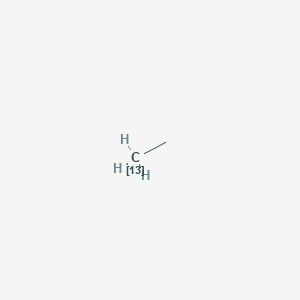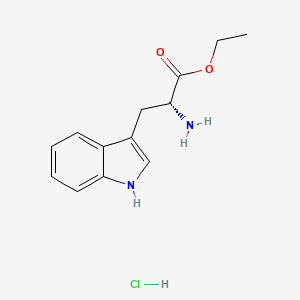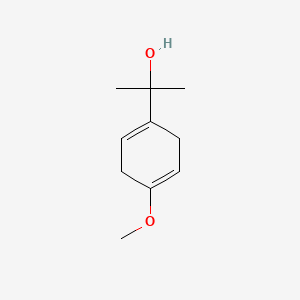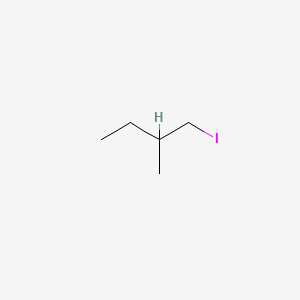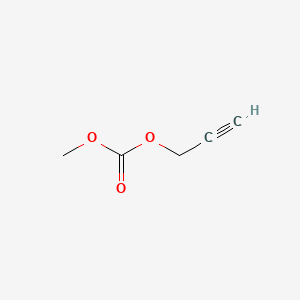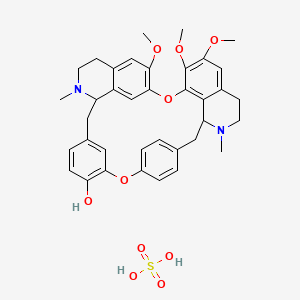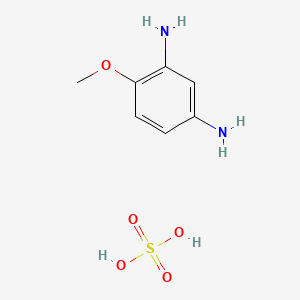
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-
Vue d'ensemble
Description
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-, also known as curcumin, is a polyphenolic compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer activities.
Applications De Recherche Scientifique
Polarographic Analysis
- 2-Propen-1-one derivatives have been studied using classical polarography. This research investigates the reduction paths of these compounds, showing two separate two-electron waves in specific pH ranges, highlighting their behavior in electrochemical processes (Butkiewicz, 1972).
Crystallography and Molecular Structure
- Studies on crystal structures have provided insights into the molecular geometry of these compounds. For example, the methoxylated phenyl ring and the benzoyl group's trans configuration with respect to the ethylenic bond have been observed, helping in understanding the compound's structural properties (Wallet et al., 1995).
Spectral Properties Correlation
- The compound has been part of research correlating its structural properties with spectral data. This includes studies on UV, IR, NMR, and other spectroscopic techniques, which are crucial for understanding its chemical behavior (Ahmed et al., 2007).
Antioxidant Activity
- Research has been conducted on the antioxidant properties of derivatives of this compound. This includes in vitro testing for free radical scavenging ability and superoxide dismutase mimetic activity, which is significant in the context of potential therapeutic applications (Sulpizio et al., 2016).
Thermal Decomposition Kinetics
- Studies have been done on the thermal decomposition of Ni(II) complexes of this compound, which provide insights into the kinetics and stability of the compound under thermal stress (Mallikarjun, 1992).
Antimicrobial Activity
- Research on novel derivatives of this compound has included their synthesis and evaluation of antimicrobial activity, which is vital for applications in medical and pharmaceutical fields (Nagamani et al., 2018).
Synthesis and Bioevaluation
- This compound has been synthesized and evaluated for specific applications, such as nematicidal activity. This is important for agricultural applications and understanding the compound's interaction with biological systems (Kumari et al., 2014).
Molecular Electronic Properties
- Quantum chemical calculations and DFT studies have been performed on this compound, providing insights into its electronic properties like HOMO-LUMO gap, Mulliken population analysis, and MEP surfaces. This is crucial for applications in material science and electronic engineering (Priya et al., 2019).
Propriétés
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,17,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOESXQFGHNEYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343791 | |
| Record name | 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- | |
CAS RN |
32274-67-2 | |
| Record name | 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



